molecular formula C44H80N7O17P3S B15545166 11-Methyldocosanoyl-CoA

11-Methyldocosanoyl-CoA

Cat. No.: B15545166
M. Wt: 1104.1 g/mol
InChI Key: NZPDMPMJXUBJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methyldocosanoyl-CoA is a useful research compound. Its molecular formula is C44H80N7O17P3S and its molecular weight is 1104.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H80N7O17P3S

Molecular Weight

1104.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methyldocosanethioate

InChI

InChI=1S/C44H80N7O17P3S/c1-5-6-7-8-9-10-12-15-18-21-32(2)22-19-16-13-11-14-17-20-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h30-33,37-39,43,54-55H,5-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)

InChI Key

NZPDMPMJXUBJSP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigmatic Role of 11-Methyldocosanoyl-CoA in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the potential functions of the novel, methylated very-long-chain fatty acyl-CoA, 11-Methyldocosanoyl-CoA, within the intricate landscape of fatty acid synthesis. While direct experimental evidence for this specific molecule is currently nascent, this document synthesizes existing knowledge on the biosynthesis and metabolism of structurally related methyl-branched very-long-chain fatty acids (VLCFAs) to postulate its formation, subsequent elongation, and potential physiological significance. We explore the enzymatic machinery potentially involved in its creation, including fatty acid synthase (FASN) and a hypothetical S-adenosyl-L-methionine (SAM)-dependent methyltransferase, and its subsequent processing by fatty acid elongases (ELOVLs). This guide provides a comprehensive overview of relevant biochemical pathways, detailed experimental protocols for studying such molecules, and quantitative data on related processes to empower further research and drug development in this emerging area of lipid metabolism.

Introduction: The Expanding World of Methylated Fatty Acids

Fatty acids are fundamental building blocks for a vast array of lipids, serving as energy storage molecules, structural components of membranes, and signaling mediators. While straight-chain fatty acids are well-characterized, there is a growing appreciation for the diverse biological roles of modified fatty acids, including those with methyl branches. Methyl-branched fatty acids are known to influence membrane fluidity, cellular signaling, and have been implicated in various physiological and pathological processes.[1] Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons, and their branched-chain counterparts, are particularly important in the formation of specialized lipids like ceramides (B1148491) and in the function of tissues such as the skin, brain, and meibomian glands.[2]

This guide focuses on the hypothetical molecule, this compound, a 23-carbon saturated fatty acyl-CoA with a methyl group at the C11 position. The unusual mid-chain placement of the methyl group suggests a potentially unique biosynthetic origin and distinct metabolic fate compared to the more common iso- and anteiso-branched fatty acids. Understanding the potential functions of this compound in fatty acid synthesis could unveil new regulatory mechanisms in lipid metabolism and open avenues for therapeutic intervention in related disorders.

Postulated Biosynthesis of this compound

The biosynthesis of a mid-chain methylated VLCFA like this compound is not explicitly described in current literature. However, we can propose a plausible pathway based on known enzymatic activities.

Initial Chain Synthesis by Fatty Acid Synthase (FASN)

The initial steps of fatty acid synthesis are carried out by the multi-enzyme complex, Fatty Acid Synthase (FASN). While FASN typically uses malonyl-CoA to add two-carbon units, it can also incorporate methylmalonyl-CoA, leading to the formation of methyl-branched fatty acids.[3][4] The ketoacyl synthase (KS) domain of FASN is a key determinant of substrate specificity.[3][4] The incorporation of methylmalonyl-CoA occurs at a significantly lower rate than that of malonyl-CoA.[3][4]

It is conceivable that a shorter, mid-chain methylated fatty acid precursor is synthesized by FASN through the incorporation of methylmalonyl-CoA at a specific point during chain elongation. However, the typical mechanism of methylmalonyl-CoA incorporation by FASN results in methylation at even-numbered carbons relative to the carboxyl end during synthesis. Methylation at the C11 position of a C23 fatty acid is atypical and may point towards an alternative mechanism.

Hypothetical C11-Methylation by a Specific Methyltransferase

A more likely scenario for the formation of the 11-methyl branch involves the action of a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase on a pre-existing fatty acid or fatty acyl-CoA.[4] While no enzyme with specific activity for C11 methylation of a long-chain fatty acid has been identified, the existence of fatty acid methyltransferases with broad substrate specificity suggests that such an enzyme could exist.[4] This hypothetical enzyme would catalyze the transfer of a methyl group from SAM to the 11th carbon of a docosanoyl-CoA or a shorter precursor.

dot

cluster_0 Postulated Biosynthesis of 11-Methyl-Precursor-CoA Acetyl_CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Long_Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA FASN->Long_Chain_Fatty_Acyl_CoA Methyltransferase Hypothetical C11-Methyltransferase Long_Chain_Fatty_Acyl_CoA->Methyltransferase SAM S-Adenosyl-L-methionine (SAM) SAM->Methyltransferase 11_Methyl_Precursor_CoA 11-Methyl-Precursor-CoA Methyltransferase->11_Methyl_Precursor_CoA

Figure 1: Postulated biosynthetic pathway for a mid-chain methylated fatty acyl-CoA precursor.

Potential Role in Fatty Acid Elongation

Once formed, a methylated precursor would likely be a substrate for the fatty acid elongase (ELOVL) system located in the endoplasmic reticulum. This system is responsible for the synthesis of VLCFAs.

Substrate Specificity of Fatty Acid Elongases (ELOVLs)

There are seven known mammalian ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities for fatty acyl-CoA chain length and degree of saturation.[5] Crucially, studies have shown that some ELOVLs can elongate branched-chain fatty acids. ELOVL1, ELOVL3, and ELOVL7 have been demonstrated to elongate saturated iso- and anteiso-branched-chain acyl-CoAs.[2] ELOVL3 exhibits high activity towards C17 iso- and anteiso-acyl-CoAs, producing C23 and C25 branched-chain fatty acids, while ELOVL1 can further elongate these to C25.[2]

While there is no direct evidence for the elongation of fatty acids with a mid-chain methyl group, the existing data on branched-chain substrates suggests that it is plausible that certain ELOVL isoforms could accommodate an 11-methylated acyl-CoA and elongate it to produce this compound (if the precursor is shorter) or elongate this compound itself to even longer methylated VLCFAs.

dot

cluster_1 Elongation of Methylated Precursor 11_Methyl_Precursor_CoA 11-Methyl-Precursor-CoA ELOVL_Complex ELOVL Elongase Complex 11_Methyl_Precursor_CoA->ELOVL_Complex Malonyl_CoA_Elongation Malonyl-CoA Malonyl_CoA_Elongation->ELOVL_Complex 11_Methyldocosanoyl_CoA This compound ELOVL_Complex->11_Methyldocosanoyl_CoA Longer_Methylated_VLCFA_CoA Longer Methylated VLCFA-CoA ELOVL_Complex->Longer_Methylated_VLCFA_CoA 11_Methyldocosanoyl_CoA->ELOVL_Complex Further Elongation

Figure 2: Potential elongation of a mid-chain methylated fatty acyl-CoA by the ELOVL complex.

Potential Functions and Metabolic Fate

The introduction of a methyl group in the middle of a long acyl chain would significantly alter its physicochemical properties, likely impacting its role in cellular structures and signaling pathways.

  • Membrane Structure and Fluidity: The methyl branch would create a kink in the fatty acid chain, potentially disrupting the tight packing of lipids in membranes and thereby increasing membrane fluidity. This could have profound effects on the function of membrane-bound proteins and signaling complexes.

  • Ceramide and Sphingolipid Synthesis: VLCFAs are crucial components of ceramides and other sphingolipids. This compound could be incorporated into these complex lipids, leading to the formation of novel methylated sphingolipids with unique signaling properties.

  • Metabolic Regulation: Branched-chain fatty acids have been shown to modulate lipid and glucose metabolism.[1] this compound or its derivatives could act as signaling molecules, interacting with nuclear receptors or other cellular sensors to regulate gene expression involved in metabolic pathways.

  • Degradation: The degradation of this compound would likely require specialized enzymatic pathways. The mid-chain methyl group would block standard β-oxidation, necessitating the involvement of α-oxidation or other alternative catabolic routes.

Quantitative Data on Related Processes

While quantitative data for this compound is unavailable, the following table summarizes kinetic parameters for FASN with methylmalonyl-CoA, providing a reference for the efficiency of branched-chain fatty acid synthesis.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Source
Rat Fatty Acid SynthaseAcetyl-CoA5.8 ± 0.710.9 ± 0.4[3]
Rat Fatty Acid SynthaseMethylmalonyl-CoA2400 ± 6000.063 ± 0.009[3]

Experimental Protocols

Investigating the potential functions of this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.

In Vitro Fatty Acid Elongase Activity Assay

This protocol is adapted from established methods for measuring ELOVL activity.[6]

Objective: To determine if a specific ELOVL isoform can elongate a methylated fatty acyl-CoA substrate.

Materials:

  • Microsomes from cells overexpressing a specific ELOVL isoform

  • [14C]-Malonyl-CoA

  • Unlabeled malonyl-CoA

  • Fatty acyl-CoA substrate (e.g., a synthesized 11-methyl-precursor-CoA)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Stop solution (e.g., 10% KOH in 80% methanol)

  • Hexane (B92381)

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture containing reaction buffer, NADPH, and the fatty acyl-CoA substrate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding [14C]-malonyl-CoA and microsomal protein.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Saponify the lipids by heating at 70°C for 1 hour.

  • Acidify the mixture with HCl.

  • Extract the fatty acids with hexane.

  • Evaporate the hexane and redissolve the fatty acids in a suitable solvent.

  • Quantify the radioactivity of the elongated products using liquid scintillation counting.

dot

Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, NADPH, Substrate) Start->Prepare_Reaction_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Reaction_Mixture->Pre_Incubate Initiate_Reaction Add [14C]-Malonyl-CoA and Microsomes Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Saponify Saponify Lipids Stop_Reaction->Saponify Acidify Acidify Mixture Saponify->Acidify Extract Extract with Hexane Acidify->Extract Evaporate_and_Redissolve Evaporate and Redissolve Extract->Evaporate_and_Redissolve Quantify Quantify Radioactivity Evaporate_and_Redissolve->Quantify End End Quantify->End

Figure 3: Workflow for the in vitro fatty acid elongase activity assay.

Analysis of Methyl-Branched Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of fatty acid methyl esters (FAMEs), which is essential for identifying and quantifying specific methyl-branched fatty acids.[7][8]

Objective: To identify and quantify this compound (as its methyl ester) in a biological sample.

Materials:

  • Lipid extract from cells or tissues

  • Internal standard (e.g., a deuterated fatty acid)

  • Methanolysis reagent (e.g., methanolic HCl or BF3-methanol)

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a polar column for FAME analysis)

Procedure:

  • To the lipid extract, add the internal standard.

  • Perform transesterification by adding the methanolysis reagent and heating (e.g., at 80°C for 1 hour).

  • After cooling, add water and extract the FAMEs with hexane.

  • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • Concentrate the hexane extract under a stream of nitrogen.

  • Analyze the FAMEs by GC-MS. The mass spectrum of the methyl ester of 11-methyldocosanoic acid will show a characteristic fragmentation pattern that can be used for its identification and quantification relative to the internal standard. Positional isomers can often be resolved chromatographically or by specific fragmentation patterns.[7]

Conclusion and Future Directions

The potential existence and functions of this compound present an exciting new frontier in lipid research. While its presence in biological systems remains to be confirmed, the established principles of fatty acid synthesis and modification provide a strong foundation for its hypothetical biosynthesis and metabolism. Future research should focus on:

  • Identifying and characterizing the putative C11-methyltransferase.

  • Determining the substrate specificity of ELOVL enzymes for mid-chain methylated fatty acyl-CoAs.

  • Synthesizing this compound and related compounds to use as standards and tools for biological investigation.

  • Investigating the incorporation of 11-methyldocosanoic acid into complex lipids and its effects on their function.

  • Elucidating the biological activities of 11-methyldocosanoic acid and its derivatives in cellular and animal models.

Addressing these questions will not only enhance our fundamental understanding of fatty acid metabolism but may also pave the way for novel therapeutic strategies targeting diseases associated with aberrant lipid metabolism.

References

The Enigmatic Molecule: A Technical Guide to 11-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methyldocosanoyl-CoA is a long-chain branched acyl-coenzyme A molecule that, despite its specific structure, remains largely uncharacterized in scientific literature. Its discovery and natural occurrence have not been prominently documented, suggesting it may be a rare or novel metabolite. This technical guide provides a comprehensive overview of the theoretical framework surrounding the biosynthesis and potential roles of this compound, drawing upon established principles of lipid metabolism and the known biology of branched-chain and very-long-chain fatty acids. This document is intended to serve as a foundational resource for researchers interested in the study of this and other similar lipid molecules.

Introduction to Branched-Chain Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, serving as activated intermediates in a vast array of biochemical pathways, including fatty acid synthesis and degradation, energy production, and the synthesis of complex lipids. While straight-chain acyl-CoAs are the most common, branched-chain species, such as the putative this compound, represent a structurally diverse class of molecules with specialized roles.

Branched-chain fatty acids (BCFAs), the precursors to branched-chain acyl-CoAs, are found in various organisms, including bacteria, marine life, and mammals.[1][2][3] Their branching patterns, most commonly iso and anteiso methyl branches near the terminus of the acyl chain, arise from the use of branched-chain amino acid degradation products as primers for fatty acid synthesis.[4] The presence of a methyl group at the 11th position of a docosanoyl (C22) chain, as in this compound, suggests a different biosynthetic origin, possibly involving the incorporation of a methylmalonyl-CoA extender unit during fatty acid elongation.[4]

Hypothetical Biosynthesis of this compound

The synthesis of a very-long-chain branched acyl-CoA like this compound is a multi-step process involving fatty acid synthesis and activation.

Fatty Acid Elongation and Methyl Branch Incorporation

The backbone of 11-methyldocosanoic acid is likely synthesized through the fatty acid elongation system present in the endoplasmic reticulum. This process extends shorter-chain fatty acids by two-carbon units using malonyl-CoA as the donor. The introduction of the methyl group at the 11th position is hypothesized to occur via the substitution of a malonyl-CoA with a methylmalonyl-CoA molecule during one of the elongation cycles. Acetyl-CoA carboxylase (ACC) is known to catalyze the formation of both malonyl-CoA and, as a side reaction, methylmalonyl-CoA from propionyl-CoA.[4]

The proposed biosynthetic pathway is depicted below:

Biosynthesis_of_11_Methyldocosanoyl_CoA Propionyl-CoA Propionyl-CoA ACC ACC Propionyl-CoA->ACC Carboxylation Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACC Carboxylation Methylmalonyl-CoA Methylmalonyl-CoA ACC->Methylmalonyl-CoA Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Fatty_Acid_Synthase_Elongase Fatty_Acid_Synthase_Elongase Methylmalonyl-CoA->Fatty_Acid_Synthase_Elongase Incorporation at C11 Malonyl-CoA->Fatty_Acid_Synthase_Elongase Elongation 11-Methyldocosanoic_Acid 11-Methyldocosanoic_Acid Fatty_Acid_Synthase_Elongase->11-Methyldocosanoic_Acid Long-Chain_Acyl-CoA Long-Chain_Acyl-CoA Long-Chain_Acyl-CoA->Fatty_Acid_Synthase_Elongase ACSL ACSL 11-Methyldocosanoic_Acid->ACSL Activation This compound This compound ACSL->this compound

Caption: Hypothetical biosynthesis of this compound.

Activation to Acyl-CoA

Following its synthesis, 11-methyldocosanoic acid must be activated to its coenzyme A derivative. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[5][6] These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the high-energy thioester bond of the acyl-CoA.

Potential Natural Occurrence

While specific data for this compound is absent, the natural occurrence of methyl-branched fatty acids provides clues to its potential sources.

  • Bacteria: Many bacterial species, particularly those in the genus Bacillus, are known to produce a variety of methyl-branched fatty acids.[1]

  • Marine Organisms: Marine environments are a rich source of novel lipids. Sponges and other marine invertebrates synthesize a wide array of unusual fatty acids, including branched-chain variants.[3] The marine cyanobacterium Trichodesmium erythraeum has been shown to produce high abundances of 2-methyl-branched fatty acids.[7]

  • Plants and Ruminants: Branched-long-chain monomethyl fatty acids can be found in common foods such as ruminant products (milk, cheese), fish, and certain seeds.[8]

Quantitative Data

Due to the lack of specific studies on this compound, no quantitative data on its natural abundance or cellular concentrations can be provided. The table below presents representative data for other branched-chain fatty acids to offer a comparative context.

Branched-Chain Fatty AcidSource Organism/TissueTypical Abundance (% of total fatty acids)Reference
anteiso-15:0Bacillus sp.15.8[1]
anteiso-17:0Bacillus sp.11.2[1]
iso- and anteiso-fatty acids (C8-C30)Human sebumHigh proportions[2]
18-Methyleicosanoic acidHuman hair38-47[2]
2-Methyldecanoic acidTrichodesmium erythraeumHigh relative abundance[7]
2-Methyldodecanoic acidTrichodesmium erythraeumHigh relative abundance[7]

Experimental Protocols

The following are generalized protocols for the extraction, identification, and analysis of long-chain branched acyl-CoAs, which would be applicable to the study of this compound.

Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is based on solid-phase extraction methods.

Workflow Diagram:

SPE_Workflow Homogenize_Sample 1. Homogenize sample in isopropanol/water Centrifuge 2. Centrifuge to pellet debris Homogenize_Sample->Centrifuge Collect_Supernatant 3. Collect supernatant Centrifuge->Collect_Supernatant Load_Sample 5. Load supernatant onto cartridge Collect_Supernatant->Load_Sample SPE_Conditioning 4. Condition SPE cartridge (e.g., C18) SPE_Conditioning->Load_Sample Wash 6. Wash with aqueous buffer to remove polar impurities Load_Sample->Wash Elute 7. Elute acyl-CoAs with organic solvent (e.g., methanol) Wash->Elute Dry_and_Reconstitute 8. Dry eluate and reconstitute in analytical solvent Elute->Dry_and_Reconstitute

Caption: Solid-Phase Extraction workflow for Acyl-CoAs.

Methodology:

  • Homogenization: Homogenize the tissue or cell sample in a solution of 2-propanol and 50 mM KH2PO4 buffer (pH 7.2) at a ratio of 2:1 (v/v).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the lipid extract.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with an aqueous buffer (e.g., 25% methanol in water) to remove highly polar, unbound molecules.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol).

  • Sample Preparation for Analysis: Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the downstream analytical method (e.g., methanol/water).

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for the sensitive and specific detection of acyl-CoAs.

Methodology:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with an additive for improved peak shape and ionization (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).

    • Mobile Phase B: Acetonitrile/isopropanol mixture.

    • Gradient: Run a gradient from a lower to a higher concentration of Mobile Phase B to elute acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection:

      • Full Scan: Acquire full scan mass spectra to identify the molecular ion of this compound.

      • Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm its identity. A characteristic fragment for acyl-CoAs is the pantetheine (B1680023) moiety.

      • Selected Reaction Monitoring (SRM): For targeted quantification, monitor specific parent-to-fragment ion transitions.

Potential Roles and Future Directions

The biological function of this compound is currently unknown. However, based on the roles of other very-long-chain and branched-chain lipids, several hypotheses can be proposed:

  • Membrane Structure: Very-long-chain fatty acids are key components of sphingolipids and ceramides, which are crucial for the integrity and function of biological membranes, particularly in the skin and nervous system.[9] The methyl branch could influence membrane fluidity and lipid packing.

  • Signaling: Acyl-CoAs and their derivatives can act as signaling molecules in various cellular processes.

  • Energy Metabolism: While most branched-chain fatty acids are thought to be minor contributors to overall energy production, they can be metabolized through beta-oxidation.

Future research should focus on the definitive identification of this compound in biological systems, the elucidation of its biosynthetic pathway, and the investigation of its physiological roles. The development of specific analytical standards and molecular tools will be crucial for advancing our understanding of this enigmatic molecule.

Conclusion

This compound represents a frontier in lipidomics. While direct evidence of its existence and function is scarce, the principles of lipid biochemistry provide a robust framework for its theoretical consideration. This guide has synthesized the current understanding of related lipid species to provide a foundation for future research into the discovery, natural occurrence, and biological significance of this compound. The methodologies and conceptual frameworks presented herein are intended to empower researchers to explore this and other novel lipid molecules, potentially uncovering new aspects of cellular metabolism and signaling.

References

The Predicted Metabolic Fate of 11-Methyldocosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of 11-Methyldocosanoyl-CoA, a C23 methyl-branched very-long-chain fatty acyl-CoA. Based on current knowledge of fatty acid metabolism, this document outlines the anticipated catabolic pathway, key enzymatic players, and subcellular compartmentalization. Due to its structure, this compound is predicted to undergo initial degradation via the peroxisomal β-oxidation pathway to shorten its carbon chain and process the methyl branch. The resulting shorter-chain acyl-CoA esters are then likely transported to the mitochondria for complete oxidation to acetyl-CoA and propionyl-CoA. This guide also presents detailed experimental protocols for investigating this metabolic pathway and provides illustrative quantitative data based on the metabolism of similar branched-chain fatty acids. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

Methyl-branched fatty acids are important constituents of various biological systems and their metabolism is crucial for maintaining cellular homeostasis. This compound is a saturated very-long-chain fatty acid (VLCFA) with a methyl group located on the eleventh carbon. The presence of this methyl group and its long acyl chain dictates a specific metabolic route that differs from that of simple, even-chain fatty acids. Understanding the metabolic fate of such molecules is critical for research in metabolic diseases, toxicology, and drug development, as aberrant fatty acid metabolism is implicated in numerous pathologies.

This guide predicts that the metabolism of this compound is initiated in the peroxisome, a key organelle for the breakdown of VLCFAs and branched-chain fatty acids. The subsequent mitochondrial β-oxidation of the chain-shortened products completes the catabolic process.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is predicted to proceed through a series of enzymatic reactions localized in both peroxisomes and mitochondria. The methyl group at the C11 position does not sterically hinder the initial rounds of β-oxidation.

2.1. Peroxisomal β-Oxidation

Due to its chain length, this compound is first metabolized in the peroxisomes.[1] The initial steps involve a series of reactions catalyzed by a distinct set of enzymes that differ from their mitochondrial counterparts. The peroxisomal β-oxidation spiral for a generic methyl-branched very-long-chain fatty acid is depicted below.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome This compound This compound Enoyl-CoA Enoyl-CoA This compound->Enoyl-CoA Acyl-CoA Oxidase 1 (ACOX1) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Multifunctional Enzyme 2 (MFE-2) (Hydratase activity) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Multifunctional Enzyme 2 (MFE-2) (Dehydrogenase activity) Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA 3-Ketoacyl-CoA->Chain-shortened Acyl-CoA Peroxisomal Thiolase Acetyl-CoA_perox Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA_perox Mitochondrion Mitochondrion Chain-shortened Acyl-CoA->Mitochondrion Transport Propionyl-CoA Propionyl-CoA Propionyl-CoA->Mitochondrion Transport Acetyl-CoA_perox->Mitochondrion Transport Mitochondrial_Metabolism cluster_mitochondrion Mitochondrion Short-chain Acyl-CoA Short-chain Acyl-CoA Acetyl-CoA_mito Acetyl-CoA Short-chain Acyl-CoA->Acetyl-CoA_mito Mitochondrial β-Oxidation TCA_Cycle TCA Cycle Acetyl-CoA_mito->TCA_Cycle Propionyl-CoA_mito Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA_mito->Succinyl-CoA Carboxylation & Isomerization Succinyl-CoA->TCA_Cycle Organelle_Isolation_Workflow Tissue_Homogenization Tissue Homogenization (e.g., liver) Differential_Centrifugation_1 Low-speed Centrifugation (remove nuclei, debris) Tissue_Homogenization->Differential_Centrifugation_1 Differential_Centrifugation_2 Medium-speed Centrifugation (pellet mitochondria) Differential_Centrifugation_1->Differential_Centrifugation_2 Differential_Centrifugation_3 High-speed Centrifugation (pellet peroxisomes and microsomes) Differential_Centrifugation_2->Differential_Centrifugation_3 Isolated_Mitochondria Isolated_Mitochondria Differential_Centrifugation_2->Isolated_Mitochondria Density_Gradient_Centrifugation Density Gradient Centrifugation (e.g., OptiPrep or Percoll) Differential_Centrifugation_3->Density_Gradient_Centrifugation Isolated_Peroxisomes Isolated_Peroxisomes Density_Gradient_Centrifugation->Isolated_Peroxisomes

References

An In-depth Technical Guide to 11-Methyldocosanoyl-CoA: Precursors and Downstream Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methyldocosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA molecule. While specific research on this particular molecule is limited, this guide synthesizes current knowledge on the biosynthesis and metabolism of mid-chain branched fatty acids to propose its metabolic pathway. The biosynthesis is believed to originate from the incorporation of methylmalonyl-CoA during fatty acid elongation, a process orchestrated by fatty acid synthase (FAS) and further extended by specific elongase enzymes (ELOVLs). The catabolism of such very-long-chain fatty acids typically involves initial oxidation in the peroxisomes followed by mitochondrial β-oxidation. This guide provides a theoretical framework for the precursors and downstream metabolites of this compound, detailed hypothetical experimental protocols for its study, and visualizations of the proposed metabolic pathways.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon chain. They are found in various organisms and have been implicated in a range of biological activities. Mid-chain branched fatty acids, such as the putative 11-methyldocosanoic acid, are less common than those with branching near the terminus (iso- and anteiso- forms) and are synthesized through a distinct mechanism involving the incorporation of methylmalonyl-CoA by fatty acid synthase (FAS) during the elongation process. The ketoacyl synthase (KS) domain of FAS is a key determinant of substrate specificity in this process.

Proposed Biosynthesis of this compound

The synthesis of this compound is a multi-step process involving fatty acid synthase and a series of elongase enzymes.

Initiation and Early Elongation: The synthesis likely begins with a standard acetyl-CoA primer. During the subsequent elongation cycles by fatty acid synthase, a methylmalonyl-CoA molecule is incorporated instead of a malonyl-CoA molecule at a specific step. For the methyl group to be at the 11th position of a 22-carbon fatty acid, the methylmalonyl-CoA would be incorporated during the elongation of a 10-carbon fatty acyl-ACP intermediate.

Elongation to Docosanoic Acid Chain: Following the introduction of the methyl group, the resulting methyl-branched fatty acyl-ACP undergoes further elongation cycles, with each cycle adding two carbons from malonyl-CoA. The elongation of very-long-chain fatty acids is carried out by a family of enzymes known as elongases (ELOVLs). The specific ELOVL enzyme(s) responsible for elongating the mid-chain branched intermediate to the final 22-carbon length have not been definitively identified, but ELOVL1 and ELOVL3 are known to be involved in the elongation of long-chain saturated and monounsaturated fatty acids.

The final step in the synthesis of the free fatty acid is the thioesterase-mediated cleavage from the acyl carrier protein (ACP) domain of FAS. Subsequently, 11-methyldocosanoic acid is activated to this compound by an acyl-CoA synthetase.

Visualization of the Proposed Biosynthetic Pathway

Biosynthesis of this compound acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas elovl Elongase enzymes (ELOVL) malonyl_coa->elovl c10_acyl_acp 10-Carbon Acyl-ACP fas->c10_acyl_acp 4 cycles c11_methyl_c12_acyl_acp 11-Methyl-12-Carbon Acyl-ACP fas->c11_methyl_c12_acyl_acp c10_acyl_acp->fas methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fas c11_methyl_c12_acyl_acp->elovl c22_methyl_acyl_acp 11-Methyldocosanoyl-ACP elovl->c22_methyl_acyl_acp 5 cycles thioesterase Thioesterase c22_methyl_acyl_acp->thioesterase c22_methyl_fa 11-Methyldocosanoic Acid thioesterase->c22_methyl_fa acyl_coa_synthetase Acyl-CoA Synthetase c22_methyl_fa->acyl_coa_synthetase c22_methyl_acyl_coa This compound acyl_coa_synthetase->c22_methyl_acyl_coa Catabolism of this compound c22_methyl_acyl_coa This compound peroxisome Peroxisomal β-Oxidation c22_methyl_acyl_coa->peroxisome medium_chain_acyl_coa Medium-Chain Methyl-Branched Acyl-CoA peroxisome->medium_chain_acyl_coa acetyl_coa_p Acetyl-CoA peroxisome->acetyl_coa_p mitochondrion Mitochondrial β-Oxidation medium_chain_acyl_coa->mitochondrion propionyl_coa Propionyl-CoA mitochondrion->propionyl_coa acetyl_coa_m Acetyl-CoA mitochondrion->acetyl_coa_m succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca_cycle Citric Acid Cycle acetyl_coa_m->tca_cycle succinyl_coa->tca_cycle In Vitro Synthesis Workflow start Start: Reaction Setup incubation Incubation (37°C) start->incubation stop_reaction Stop Reaction (Acidification) incubation->stop_reaction extraction Fatty Acid Extraction (Organic Solvent) stop_reaction->extraction analysis Analysis extraction->analysis scintillation Scintillation Counting analysis->scintillation Quantification tlc TLC & Autoradiography analysis->tlc Separation gcms GC-MS Analysis of FAMEs analysis->gcms Identification end End: Data Interpretation scintillation->end tlc->end gcms->end

Investigating the Cellular Localization of 11-Methyldocosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methyldocosanoyl-CoA is a very long-chain, branched-chain fatty acyl-coenzyme A (CoA) derivative. While direct experimental evidence for its specific subcellular localization is not prominently available in current literature, its metabolic pathway can be inferred from our understanding of the metabolism of similar lipid molecules. This guide synthesizes the current knowledge on the cellular processing of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to postulate the likely cellular compartments harboring this compound. We will explore the key enzymatic players and their established localizations, detail relevant experimental methodologies for determining subcellular distribution, and provide visual representations of the involved pathways and workflows.

Introduction to Very Long-Chain and Branched-Chain Fatty Acid Metabolism

Very long-chain fatty acids, defined as those with more than 20 carbon atoms, and branched-chain fatty acids are integral components of cellular lipids, playing roles in membrane structure, energy storage, and signaling. The metabolism of these molecules is a complex process, distributed across multiple cellular organelles. The activation of these fatty acids to their CoA esters by acyl-CoA synthetases is a critical step that dictates their subsequent metabolic fate.

The synthesis of monomethyl branched-chain fatty acids (mmBCFAs) is understood to occur de novo in the cytosol, utilizing building blocks derived from the mitochondrial catabolism of branched-chain amino acids.[1] Once synthesized, these fatty acids are activated to their CoA derivatives and can be directed towards various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids.

Key Enzymes and Their Cellular Localization

The subcellular localization of this compound is intrinsically linked to the location of the enzymes that synthesize, activate, and metabolize it. The following table summarizes the known localizations of key enzyme families involved in the metabolism of very long-chain and branched-chain fatty acyl-CoAs.

Enzyme FamilySpecific Enzymes (Examples)Cellular LocalizationFunction
Very-Long-Chain Acyl-CoA Synthetases (VLCAS) ACSVL1/FATP2, ACSVL4/FATP4Endoplasmic Reticulum, Peroxisomes, Plasma MembraneActivation of very long-chain fatty acids to their CoA esters.[2][3][4][5][6][7]
Long-Chain Acyl-CoA Synthetases (LCAS) ACSL1, ACSL3, ACSL4, ACSL5, ACSL6Endoplasmic Reticulum, Mitochondria, Peroxisomes, Plasma MembraneActivation of long-chain fatty acids to their CoA esters.[3][8]
Fatty Acid Synthase (FASN) FASNCytosolDe novo synthesis of fatty acids, including branched-chain fatty acids.[1]
α-Methylacyl-CoA Racemase AMACRPeroxisomes, MitochondriaIsomerization of branched-chain fatty acyl-CoAs, a necessary step for their β-oxidation.[9]
Enzymes of Peroxisomal β-oxidation ACOX1, D-bifunctional proteinPeroxisomesChain shortening of very long-chain and branched-chain fatty acyl-CoAs.
Enzymes of Mitochondrial β-oxidation CPT1, CPT2, ACADsMitochondriaComplete oxidation of fatty acyl-CoAs for ATP production.

Postulated Cellular Localization of this compound

Based on the enzymatic machinery detailed above, this compound is likely to be found in several cellular compartments:

  • Cytosol: As the site of de novo synthesis of its precursor fatty acid, a pool of this compound may exist in the cytosol, awaiting transport to other organelles.[1]

  • Endoplasmic Reticulum (ER): The ER is a major site for the activation of very long-chain fatty acids by resident acyl-CoA synthetases like ACSVL4/FATP4.[6][7] Once activated, it can be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides.

  • Peroxisomes: Peroxisomes are the primary site for the β-oxidation of very long-chain and branched-chain fatty acids.[2] Therefore, this compound is expected to be a substrate for peroxisomal β-oxidation enzymes.

  • Mitochondria: Following initial chain shortening in peroxisomes, the resulting medium-chain branched-chain fatty acyl-CoAs can be transported to mitochondria for complete oxidation.[9] α-Methylacyl-CoA racemase is present in both peroxisomes and mitochondria, facilitating this process.[9]

  • Plasma Membrane: Some long-chain acyl-CoA synthetases are located at the plasma membrane and are implicated in the uptake of extracellular fatty acids.[3] If 11-Methyldocosanoic acid is taken up by the cell, it would be transiently converted to its CoA ester at the plasma membrane.

The following diagram illustrates the potential metabolic pathways and trafficking of this compound within the cell.

Cellular_Localization_of_11_Methyldocosanoyl_CoA cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 11-MDCA 11-Methyldocosanoic Acid PM_ACSL Acyl-CoA Synthetase 11-MDCA->PM_ACSL Uptake 11-MDCoA_cyto This compound PM_ACSL->11-MDCoA_cyto FASN Fatty Acid Synthase FASN->11-MDCoA_cyto Synthesis ER_VLCAS VLC-Acyl-CoA Synthetase 11-MDCoA_cyto->ER_VLCAS Peroxi_VLCAS VLC-Acyl-CoA Synthetase 11-MDCoA_cyto->Peroxi_VLCAS BCAA Branched-Chain Amino Acids BCAA->FASN Catabolism Products Complex_Lipids Complex Lipids (e.g., PL, TAG) ER_VLCAS->Complex_Lipids Esterification Peroxi_BetaOx β-oxidation MC-BCFA-CoA Medium-Chain BCFA-CoA Peroxi_BetaOx->MC-BCFA-CoA Mito_BetaOx β-oxidation MC-BCFA-CoA->Mito_BetaOx Peroxi_VLCAS->Peroxi_BetaOx AcetylCoA Acetyl-CoA Mito_BetaOx->AcetylCoA

Potential metabolic pathways of this compound.

Experimental Protocols for Determining Cellular Localization

Several experimental techniques can be employed to elucidate the subcellular localization of this compound.

Subcellular Fractionation Followed by Mass Spectrometry

This is a classical and powerful method to determine the distribution of a molecule across different organelles.

Methodology:

  • Cell/Tissue Homogenization: Homogenize cultured cells or tissue samples in an isotonic buffer to rupture the plasma membrane while keeping the organelles intact.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds. This will pellet different organelles based on their size and density (e.g., nuclei, mitochondria, peroxisomes, and microsomes which are fragments of the ER and plasma membrane).

  • Density Gradient Centrifugation: For further purification of organelles, the crude fractions can be subjected to sucrose (B13894) or iodixanol (B1672021) density gradient centrifugation.

  • Lipid Extraction: Extract lipids and their CoA esters from each purified organelle fraction using a suitable organic solvent system (e.g., Folch or Bligh-Dyer method).

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound in each fraction.

The following diagram outlines the workflow for this experimental approach.

Subcellular_Fractionation_Workflow Start Cells/Tissue Homogenization Homogenization Start->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Fractions Crude Organelle Fractions (Nuclei, Mitochondria, Microsomes, etc.) Differential_Centrifugation->Fractions Density_Gradient Density Gradient Centrifugation (Optional Purification) Fractions->Density_Gradient Lipid_Extraction Lipid Extraction Fractions->Lipid_Extraction Direct Analysis Purified_Fractions Purified Organelle Fractions Density_Gradient->Purified_Fractions Purified_Fractions->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis Result Subcellular Distribution of This compound Data_Analysis->Result

Workflow for subcellular fractionation and LC-MS/MS analysis.
Fluorescence Microscopy Using Tagged Analogs

This technique involves synthesizing a fluorescently labeled analog of 11-Methyldocosanoic acid and observing its distribution in living or fixed cells.

Methodology:

  • Synthesis of Fluorescent Analog: Synthesize an analog of 11-Methyldocosanoic acid with a fluorescent tag (e.g., BODIPY, NBD).

  • Cellular Labeling: Incubate cultured cells with the fluorescent fatty acid analog.

  • Co-localization with Organelle Markers: Co-stain the cells with fluorescent markers specific for different organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the ER, or immunofluorescence for peroxisomal proteins).

  • Fluorescence Microscopy: Visualize the cellular distribution of the fluorescent analog and its co-localization with organelle markers using confocal or super-resolution microscopy.

Conclusion

While direct experimental data on the cellular localization of this compound is scarce, a strong inference can be made based on the well-characterized pathways of very long-chain and branched-chain fatty acid metabolism. It is likely that this molecule is dynamically distributed between the cytosol, endoplasmic reticulum, peroxisomes, and mitochondria, reflecting its synthesis, activation, and catabolism. The experimental approaches detailed in this guide provide a roadmap for researchers to definitively determine the subcellular distribution of this compound and further elucidate its physiological roles. This knowledge will be invaluable for understanding the broader implications of branched-chain fatty acid metabolism in health and disease, and for the development of novel therapeutic strategies targeting these pathways.

References

Methodological & Application

Application Notes and Protocols for Tandem Mass Spectrometry Analysis of 11-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 11-Methyldocosanoyl-CoA using tandem mass spectrometry (LC-MS/MS). The methodologies described herein are compiled from established procedures for long-chain fatty acyl-CoA analysis and adapted for this specific methylated very-long-chain fatty acyl-CoA.

Introduction

This compound is a long-chain branched fatty acyl-coenzyme A molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis of complex lipids.[1] The accurate quantification of specific acyl-CoA species like this compound is essential for understanding its role in various physiological and pathological processes. Tandem mass spectrometry offers the high sensitivity and specificity required for the analysis of these low-abundance molecules in complex biological matrices.[1]

The analytical approach for acyl-CoAs typically involves liquid chromatography for separation followed by mass spectrometric detection. A common characteristic fragmentation pattern for acyl-CoAs is the neutral loss of a 507 Da fragment, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, which is utilized for selective detection in neutral loss scans.[2][3]

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the detection of this compound. These values are predicted based on the structure of this compound and the known fragmentation patterns of other long-chain acyl-CoAs.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Collision Energy (eV)
This compound[To be calculated][To be calculated]50730
Internal Standard (e.g., C17:0-CoA)[Specific to IS][Specific to IS]50730

Note: The exact precursor and product ion m/z values for this compound need to be calculated based on its chemical formula. The collision energy is an approximate value and should be optimized for the specific instrument used.

Experimental Protocols

Sample Preparation (Tissue)

This protocol is adapted from established methods for acyl-CoA extraction from tissues.[4][5]

Reagents and Materials:

  • 2-propanol

  • 50 mM Potassium Phosphate (KH2PO4), pH 7.2

  • Glacial Acetic Acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Petroleum Ether

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Methanol

  • Chloroform

  • Internal Standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a 2 ml microcentrifuge tube.

  • Add 400 µl of freshly prepared extraction buffer (2 ml 2-propanol, 2 ml 50 mM KH2PO4 pH 7.2, 50 µl glacial acetic acid, and an appropriate amount of fatty acid-free BSA).

  • Homogenize the tissue using a polypropylene (B1209903) pestle.

  • Spike the homogenate with a known amount of internal standard (e.g., heptadecanoyl-CoA).

  • Wash the extract three times with 400 µl of petroleum ether saturated with a 1:1 (v/v) mixture of 2-propanol and water to remove neutral lipids. Centrifuge at low speed (100 x g) for 1 minute to separate the phases and discard the upper organic phase.

  • To the remaining aqueous phase, add 10 µl of saturated (NH4)2SO4 followed by 1.2 ml of a 2:1 methanol:chloroform mixture.

  • Vortex the mixture and incubate at room temperature for 20 minutes.

  • Centrifuge at 21,000 x g for 2 minutes.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

This protocol utilizes a reverse-phase C18 column for the separation of long-chain acyl-CoAs.[2]

LC Parameters:

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5µm, 3.0x100mm)

  • Mobile Phase A: 10% Acetonitrile with 15 mM Ammonium Hydroxide (pH 10.5)

  • Mobile Phase B: 90% Acetonitrile with 15 mM Ammonium Hydroxide (pH 10.5)

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-20 min: Hold at 90% B

    • 20.1-25 min: Return to 10% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

Tandem Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, employing a neutral loss scan.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Neutral Loss Scan of 507 Da

  • Collision Gas: Argon

  • Drying Gas Temperature: 200 °C[6]

  • Drying Gas Flow: 14 L/min[6]

  • Nebulizer Pressure: 35 psi[6]

  • Sheath Gas Temperature: 350 °C[6]

  • Sheath Gas Flow: 11 L/min[6]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Tissue Tissue Homogenization Extraction Acyl-CoA Extraction Tissue->Extraction Purification Lipid Removal Extraction->Purification Drying Drying and Reconstitution Purification->Drying Injection Sample Injection Drying->Injection Separation C18 Reverse Phase Separation Injection->Separation Ionization Positive ESI Separation->Ionization Fragmentation Collision-Induced Dissociation (CID) Ionization->Fragmentation Detection Neutral Loss Scan (507 Da) Fragmentation->Detection Quantification Quantification vs. Internal Standard Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

General Metabolic Role of Long-Chain Acyl-CoAs

G 11-Methyldocosanoic_Acid 11-Methyldocosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 11-Methyldocosanoic_Acid->Acyl_CoA_Synthetase 11_Methyldocosanoyl_CoA This compound Acyl_CoA_Synthetase->11_Methyldocosanoyl_CoA Beta_Oxidation β-Oxidation 11_Methyldocosanoyl_CoA->Beta_Oxidation Complex_Lipid_Synthesis Complex Lipid Synthesis 11_Methyldocosanoyl_CoA->Complex_Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Phospholipids Phospholipids Complex_Lipid_Synthesis->Phospholipids Triglycerides Triglycerides Complex_Lipid_Synthesis->Triglycerides Energy_Production Energy Production (TCA Cycle) Acetyl_CoA->Energy_Production

Caption: General metabolic fate of this compound.

References

Application Notes: Tracing Very-Long-Chain Fatty Acid Metabolism with Isotopically Labeled 11-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers allows for the elucidation of metabolic pathways and their contributions to cellular processes. Very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbons, play crucial roles in various biological functions, and their metabolism is distinct from that of shorter-chain fatty acids.[1] This document outlines the application of isotopically labeled 11-Methyldocosanoyl-CoA as a tracer for studying VLCFA metabolic flux. While direct studies utilizing this compound for metabolic flux analysis are not extensively documented in publicly available literature, this application note provides a generalized framework and protocol based on established principles of fatty acid metabolism and metabolic flux analysis.

Principle of the Method

Isotopically labeled this compound, when introduced into a cellular system, will be metabolized through various pathways, including peroxisomal β-oxidation and incorporation into complex lipids. By tracking the distribution of the isotopic label in downstream metabolites using mass spectrometry, it is possible to determine the flux through these pathways. This provides valuable insights into the regulation of VLCFA metabolism under different physiological or pathological conditions.

Applications

  • Elucidating VLCFA Catabolism: Quantifying the rate of peroxisomal β-oxidation of VLCFAs.

  • Investigating Complex Lipid Synthesis: Tracing the incorporation of VLCFAs into sphingolipids and other complex lipids.[2]

  • Studying Disease Pathophysiology: Understanding the metabolic dysregulation in diseases associated with impaired VLCFA metabolism, such as adrenoleukodystrophy and Zellweger syndrome.[1]

  • Drug Discovery and Development: Assessing the effect of therapeutic agents on VLCFA metabolic pathways.

Experimental Protocols

1. Cell Culture and Isotope Labeling

This protocol is designed for in vitro studies using cultured cells.

  • Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the isotopically labeled this compound. The final concentration of the tracer should be optimized for the specific cell type and experimental goals but typically ranges from 1 to 10 µM. A common labeling approach is to use ¹³C or ²H isotopes.

  • Labeling: Remove the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Add a pre-chilled quenching/extraction solvent (e.g., 80:20 methanol:water) to the wells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites for analysis.

2. Sample Analysis by Mass Spectrometry

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography (LC-MS).

  • Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method. For fatty acyl-CoAs and related metabolites, reversed-phase chromatography is typically employed.

  • Mass Spectrometry Analysis:

    • Perform full-scan mass spectrometry to identify all labeled and unlabeled metabolites.

    • Conduct tandem mass spectrometry (MS/MS) to confirm the identity of metabolites and determine the position of the isotopic label.

    • Quantify the abundance of different isotopologues for each metabolite of interest.

3. Data Analysis and Flux Calculation

  • Isotopologue Distribution Analysis: Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

  • Metabolic Modeling: Use metabolic network models and software (e.g., INCA, Metran) to calculate the metabolic fluxes that best fit the experimental isotopologue distribution data.

  • Statistical Analysis: Perform statistical analysis to identify significant changes in metabolic fluxes between different experimental conditions.

Data Presentation

Table 1: Hypothetical Flux Distribution of ¹³C-Labeled this compound in Cultured Hepatocytes

Metabolic PathwayFlux (nmol/mg protein/hr) - ControlFlux (nmol/mg protein/hr) - Treatment XFold Changep-value
Peroxisomal β-oxidation15.2 ± 1.88.1 ± 0.90.53<0.01
Incorporation into Sphingolipids5.8 ± 0.710.5 ± 1.21.81<0.05
Incorporation into Glycerophospholipids3.1 ± 0.43.3 ± 0.51.06>0.05
Elongation to Longer Chain FAs1.5 ± 0.21.4 ± 0.30.93>0.05

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture labeling_medium Prepare Labeling Medium (¹³C-11-Methyldocosanoyl-CoA) incubation Incubation (Time Course) labeling_medium->incubation Label Cells quenching Quenching & Extraction incubation->quenching lcms LC-MS/MS Analysis quenching->lcms data_processing Data Processing lcms->data_processing flux_calculation Flux Calculation data_processing->flux_calculation

Caption: Experimental workflow for metabolic flux analysis using labeled this compound.

vlcfa_metabolism cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum VLCFA_CoA ¹³C-11-Methyldocosanoyl-CoA beta_ox β-Oxidation VLCFA_CoA->beta_ox Sphingolipids ¹³C-Sphingolipids VLCFA_CoA->Sphingolipids Glycerophospholipids ¹³C-Glycerophospholipids VLCFA_CoA->Glycerophospholipids Elongation Elongation VLCFA_CoA->Elongation AcetylCoA ¹³C-Acetyl-CoA beta_ox->AcetylCoA MediumChainFA Medium-Chain Acyl-CoA beta_ox->MediumChainFA

Caption: Potential metabolic pathways of this compound in a mammalian cell.

References

Troubleshooting & Optimization

mitigating ion suppression effects for 11-Methyldocosanoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression effects during the mass spectrometric analysis of 11-Methyldocosanoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on ion suppression.

Problem: Low or No Signal for this compound

Possible Cause Suggested Solution
Ion Suppression from Matrix Components Phospholipids are a major cause of ion suppression in biological samples. Implement a robust sample preparation method to remove them, such as solid-phase extraction (SPE) with a phospholipid removal plate or liquid-liquid extraction (LLE).[1]
Inefficient Ionization Optimize ion source parameters. For very-long-chain acyl-CoAs, positive electrospray ionization (ESI) is typically used.[2] Adjust parameters such as capillary voltage, gas flow, and temperature. Consider chemical derivatization, such as phosphate (B84403) methylation, to improve ionization efficiency.
Analyte Degradation Acyl-CoAs can be unstable. Ensure samples are processed quickly and kept on ice or at 4°C. Use fresh solvents and consider the addition of antioxidants.
Poor Chromatographic Peak Shape Very-long-chain acyl-CoAs can exhibit poor peak shape, leading to a reduced signal-to-noise ratio. Use a C18 reversed-phase column at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) to improve peak shape and retention.[2]
Incorrect Mass Spectrometer Settings Verify the precursor and product ion masses for your MRM transitions. For this compound (C44H80N7O17P3S, MW: 1104.13), the [M+H]+ precursor is m/z 1105.1. A common product ion for acyl-CoAs results from the neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety.[2][3][4][5][6]

Problem: High Background Noise

Possible Cause Suggested Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use.
Carryover from Previous Injections Implement a thorough needle wash protocol and inject solvent blanks between samples to check for carryover. If carryover persists, a more extensive system cleaning may be necessary.
Dirty Ion Source A contaminated ion source can lead to high background noise and reduced sensitivity.[7] Follow the manufacturer's instructions for cleaning the ion source components.

Problem: Inconsistent or Irreproducible Results

Possible Cause Suggested Solution
Variable Matrix Effects The composition of biological samples can vary, leading to inconsistent ion suppression. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these variations.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is followed consistently for all samples, including standards and quality controls. Automated sample preparation systems can improve reproducibility.
LC System Instability Fluctuations in pump pressure or column temperature can lead to retention time shifts and variable peak areas. Ensure the LC system is properly maintained and equilibrated before analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest is reduced by the presence of co-eluting compounds from the sample matrix.[1][8] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis. As a very-long-chain acyl-CoA, this compound is often analyzed in complex biological matrices that contain high concentrations of potentially interfering substances like phospholipids, which are known to cause significant ion suppression.[1]

Q2: How can I detect ion suppression in my assay?

A2: A common method to detect ion suppression is the post-column infusion experiment. In this setup, a constant flow of your analyte solution is introduced into the mass spectrometer after the LC column. A blank matrix sample is then injected onto the column. A dip in the analyte's signal at a specific retention time indicates the elution of interfering compounds from the matrix that are causing ion suppression.[9]

Q3: What are the most effective sample preparation techniques to reduce ion suppression for this compound?

A3: For acyl-CoAs in biological samples, a multi-step sample preparation protocol is often necessary. This typically involves:

  • Homogenization: Tissues should be homogenized in a suitable buffer.

  • Protein Precipitation: To remove the bulk of proteins.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective for isolating acyl-CoAs and removing interfering lipids.[2] SPE with a mixed-mode or phospholipid removal sorbent is often preferred.

Q4: Can I compensate for ion suppression without completely removing the interfering compounds?

A4: Yes, the most effective way to compensate for ion suppression is by using a stable isotope-labeled internal standard (SIL-IS). A SIL-IS has the same chemical properties as the analyte and will be affected by ion suppression to the same extent. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of matrix effects.

Q5: What are the recommended LC-MS/MS parameters for the analysis of this compound?

A5: While specific parameters should be optimized for your instrument, here are some general recommendations:

  • Liquid Chromatography:

    • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with a suitable buffer (e.g., ammonium hydroxide (B78521) for high pH)

    • Mobile Phase B: Acetonitrile (B52724) or methanol

    • Gradient: A gradient from a lower to a higher percentage of organic mobile phase.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion [M+H]+: m/z 1105.1

    • Product Ion: A common fragmentation for acyl-CoAs is the neutral loss of 507 Da, resulting in a product ion of m/z 598.1.[2][3][4][5] Another common product ion is at m/z 428.[4][6]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for long-chain acyl-CoA extraction.

  • Homogenization: Homogenize ~50 mg of tissue in 1 mL of cold phosphate buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Protein Precipitation & Extraction: Add 2 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol. Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., mixed-mode or phospholipid removal) according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove polar interferences.

    • Elute the this compound with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

  • LC System:

    • Column: C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B

      • 18-25 min: 10% B (re-equilibration)

  • MS System:

    • Ionization: ESI+

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • MRM Transitions:

      • This compound: 1105.1 -> 598.1 (Quantifier), 1105.1 -> 428.1 (Qualifier)

      • Internal Standard (if used): Monitor the corresponding transitions for the SIL-IS.

Visualizations

IonSuppressionWorkflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solution LowSignal Low or No Analyte Signal CheckSamplePrep Optimize Sample Preparation (SPE, LLE) LowSignal->CheckSamplePrep Matrix Effects? OptimizeLC Optimize Chromatography (Column, Mobile Phase, Gradient) LowSignal->OptimizeLC Poor Peak Shape? OptimizeMS Optimize MS Parameters (Ion Source, MRM) LowSignal->OptimizeMS Incorrect Settings? HighBackground High Background Noise HighBackground->CheckSamplePrep Contamination? InconsistentResults Inconsistent Results InconsistentResults->CheckSamplePrep Inconsistent Prep? UseSIL_IS Implement Stable Isotope-Labeled Internal Standard InconsistentResults->UseSIL_IS Variable Suppression? ImprovedData Reliable and Reproducible Data CheckSamplePrep->ImprovedData OptimizeLC->ImprovedData OptimizeMS->ImprovedData UseSIL_IS->ImprovedData

Caption: Troubleshooting workflow for ion suppression.

SamplePrepWorkflow Start Biological Sample (e.g., Tissue) Homogenization Homogenization in Buffer Start->Homogenization Precipitation Protein Precipitation (Acetonitrile/Isopropanol) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Wash Wash (Remove Polar Interferences) SPE->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Sample preparation workflow for this compound.

References

Validation & Comparative

Assessing Potential Cross-Reactivity of Acyl-CoA Binding Proteins with 11-Methyldocosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the potential cross-reactivity of Acyl-CoA Binding Proteins (ACBPs) with the novel branched-chain fatty acyl-CoA, 11-Methyldocosanoyl-CoA. Due to the limited direct experimental data on this specific interaction, this guide focuses on the established principles of ACBP-ligand binding, comparative data from various acyl-CoA esters, and detailed experimental protocols to enable researchers to conduct their own cross-reactivity assessments.

Introduction to Acyl-CoA Binding Proteins (ACBPs)

Acyl-CoA binding proteins (ACBPs) are small, highly conserved intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters.[1][2][3] These proteins bind to medium- and long-chain acyl-CoA molecules with high affinity, thereby influencing a variety of cellular processes including fatty acid metabolism, lipid synthesis, and gene regulation.[4][5][6][7][8][9] The binding affinity of ACBPs is largely dependent on the length of the acyl chain, with a preference for longer chains.[10] Understanding the potential for cross-reactivity with novel or modified acyl-CoAs, such as the branched-chain this compound, is critical for drug development and for elucidating the metabolic pathways involving such molecules.

Comparative Binding Affinities of ACBPs
Acyl-CoA EsterACBP IsoformDissociation Constant (Kd)Experimental MethodReference
Myristoyl-CoA (C14:0)Bovine ACBP2.7 nMIsothermal Titration Calorimetry[10]
Palmitoyl-CoA (C16:0)Bovine ACBP0.4 nMIsothermal Titration Calorimetry[10]
Stearoyl-CoA (C18:0)Bovine ACBP0.3 nMIsothermal Titration Calorimetry[10]
Oleoyl-CoA (C18:1)Bovine ACBP0.6 nMIsothermal Titration Calorimetry[10]
Arachidonoyl-CoA (C20:4)Bovine ACBP1.5 nMIsothermal Titration Calorimetry[10]
2-methylmyristoyl-CoAM. tuberculosis MCR-X-ray Crystallography[12]

Note: The data for 2-methylmyristoyl-CoA with M. tuberculosis MCR indicates that branched-chain acyl-CoAs can indeed bind to acyl-CoA interacting proteins, suggesting that this compound may also exhibit binding to certain ACBPs. The presence of the methyl group may, however, alter the binding affinity compared to its straight-chain counterpart.

Experimental Protocols for Assessing Cross-Reactivity

To determine the binding affinity and potential cross-reactivity of this compound with a specific ACBP, the following experimental methods are recommended.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[13][14][15]

Protocol Outline:

  • Protein Preparation: Express and purify the ACBP of interest to homogeneity. Ensure the protein is correctly folded and active. Dialyze the protein extensively against the chosen experimental buffer to minimize buffer mismatch effects.

  • Ligand Preparation: Synthesize and purify this compound. Dissolve the ligand in the same buffer used for the protein dialysis to a known concentration.

  • ITC Experiment:

    • Load the purified ACBP into the sample cell of the calorimeter.

    • Load the this compound solution into the titration syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

    • A control experiment, injecting the ligand into the buffer alone, should be performed to account for the heat of dilution.

  • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters, including the dissociation constant (Kd).[13]

Competitive Binding Assay

If a known high-affinity ligand for the ACBP is available, a competitive binding assay can be an effective method to determine the affinity of an unlabeled ligand like this compound.[16][17][18][19]

Protocol Outline:

  • Reference Ligand: Select a fluorescently labeled or radiolabeled acyl-CoA ester with a known high affinity for the ACBP.

  • Assay Setup:

    • Prepare a series of reaction mixtures containing a fixed concentration of the ACBP and the labeled reference ligand.

    • To these mixtures, add increasing concentrations of the unlabeled competitor ligand, this compound.

  • Incubation and Measurement:

    • Allow the reactions to reach equilibrium.

    • Measure the amount of bound labeled ligand. The specific measurement technique will depend on the label used (e.g., fluorescence polarization, scintillation counting).

  • Data Analysis: The data will show a decrease in the signal from the labeled ligand as its binding is competed by the unlabeled ligand. This data can be plotted as the percentage of bound labeled ligand versus the concentration of the unlabeled competitor. The resulting curve is used to calculate the inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) for this compound.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in assessing cross-reactivity, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis P1 Purify ACBP E1 Isothermal Titration Calorimetry (ITC) P1->E1 E2 Competitive Binding Assay P1->E2 P2 Synthesize this compound P2->E1 P2->E2 A1 Determine Kd, n, ΔH, ΔS E1->A1 A2 Determine IC50 and Ki E2->A2 R Assess Cross-Reactivity A1->R Binding Affinity & Thermodynamics A2->R Inhibition Constant

Caption: Experimental workflow for assessing ACBP cross-reactivity.

acbp_pathway cluster_cytosol Cytosol cluster_organelles Organelles cluster_regulation Cellular Regulation ACBP ACBP ACBP_AcylCoA ACBP-Acyl-CoA Complex ACBP->ACBP_AcylCoA AcylCoA Acyl-CoA Pool FreeAcylCoA Free Acyl-CoA AcylCoA->FreeAcylCoA FreeAcylCoA->ACBP Binding Mito Mitochondria (β-oxidation) ACBP_AcylCoA->Mito Transport ER Endoplasmic Reticulum (Lipid Synthesis) ACBP_AcylCoA->ER Transport Perox Peroxisomes (VLCFA Metabolism) ACBP_AcylCoA->Perox Transport GeneReg Gene Regulation ACBP_AcylCoA->GeneReg Modulation

Caption: Role of ACBP in intracellular acyl-CoA trafficking and signaling.

Conclusion

While direct experimental evidence for the interaction between Acyl-CoA Binding Proteins and this compound is currently lacking, the established promiscuity of ACBPs towards various long-chain acyl-CoAs suggests that cross-reactivity is a distinct possibility. The binding affinity will likely be influenced by the steric hindrance and altered hydrophobicity introduced by the methyl group. The experimental protocols detailed in this guide, particularly Isothermal Titration Calorimetry and Competitive Binding Assays, provide a robust framework for researchers to quantitatively assess this potential interaction. The resulting data will be invaluable for understanding the metabolic fate and cellular functions of this compound and for the development of targeted therapeutic agents.

References

Safety Operating Guide

Personal protective equipment for handling 11-Methyldocosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11-Methyldocosanoyl-CoA. The following procedures are based on best practices for handling analogous long-chain fatty acyl-CoAs and other laboratory chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before any handling, as hazards may vary.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not found, analogous compounds suggest that it may cause serious eye irritation and could be harmful to aquatic life.[1] Therefore, appropriate personal protective equipment is essential to minimize exposure and ensure laboratory safety.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Face Protection Face ShieldRecommended when there is a risk of splashing.
Hand Protection Nitrile or Neoprene GlovesInspect gloves for integrity before use and change them frequently.
Body Protection Laboratory CoatShould be fully buttoned.
Respiratory Protection Dust Mask or RespiratorRequired when handling the solid form to avoid inhalation of dust particles.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical to prevent contamination and ensure the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.

    • Have an emergency spill kit readily accessible.

  • Handling the Compound:

    • When handling the solid, use appropriate tools (e.g., spatula, weigh paper) to minimize dust creation.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Avoid direct contact with skin, eyes, and clothing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

    • Clean the work area and any equipment used.

    • Properly store the compound according to the manufacturer's recommendations, which may include storage under inert gas as some similar compounds are air-sensitive and hygroscopic.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Chemical Spill Response Workflow

A Spill Occurs B Evacuate Immediate Area A->B C Alert Others and Supervisor B->C D Assess the Spill C->D E Small Spill D->E Minor F Large Spill D->F Major G Don Appropriate PPE E->G L Contact Emergency Services F->L H Contain the Spill with Absorbent Material G->H I Collect and Place in a Labeled Waste Container H->I J Clean the Area with Appropriate Solvent I->J K Dispose of Waste According to Regulations J->K M Isolate the Area L->M N Follow Emergency Personnel Instructions M->N

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste materials, including unused compounds, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated secondary containment area.

  • Disposal:

    • Dispose of the chemical waste through a licensed chemical destruction facility.[2]

    • Do not discharge the material into sewer systems or the environment.[2]

    • Contaminated packaging should be triple-rinsed and either recycled or punctured to prevent reuse before disposal.[2]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always prioritize safety and consult the specific SDS for the most accurate and detailed information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.